5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol
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Overview
Description
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol typically involves the reaction of appropriate thiadiazole precursors with methylsulfanyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by methylation of the resulting thiadiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol in biological systems is not fully understood but is believed to involve interactions with cellular enzymes and proteins. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, potentially disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol.
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: A similar compound with an amine group instead of a hydroxyl group.
5-{[(Methylsulfanyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Another related compound with an additional sulfanyl group.
Uniqueness
This compound is unique due to the presence of both a methylsulfanyl group and a hydroxyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPTFABAMZMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NNC(=O)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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